molecular formula C19H18N4OS B7714079 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide CAS No. 845902-48-9

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide

Cat. No. B7714079
CAS RN: 845902-48-9
M. Wt: 350.4 g/mol
InChI Key: IVINKRHVIGQEIE-UHFFFAOYSA-N
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Description

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide, also known as IQ-1S, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IQ-1S belongs to the pyrazoloquinoline family and has been synthesized through a variety of methods.

Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents) to date . These compounds are structurally similar to purine bases like adenine and guanine.

Synthesis Methods: The synthesis of pyrazolo[3,4-b]pyridines involves diverse substituents at positions N1, C3, C4, C5, and C6. Researchers have employed various synthetic methods, starting from preformed pyrazoles or pyridines. Notably, these compounds have attracted interest due to their potential biomedical applications.

Biomedical Applications

Let’s explore the diverse applications of pyrazolo[3,4-b]pyridines:

Anticancer Properties: Researchers have investigated the anticancer potential of pyrazolo[3,4-b]pyridines. These compounds may target specific kinases associated with cell proliferation and differentiation. Scaffold hopping and computer-aided drug design have led to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives for potential cancer therapy .

Neurological Disorders: Pyrazolo[3,4-b]pyridines could play a role in treating neurological disorders. Their structural similarity to purine bases suggests potential interactions with relevant receptors or enzymes involved in neuronal function.

Anti-inflammatory Activity: Given their heterocyclic nature, pyrazolo[3,4-b]pyridines may exhibit anti-inflammatory properties. Researchers continue to explore their effects on inflammatory pathways and immune responses.

Antiviral Agents: The antiviral potential of pyrazolo[3,4-b]pyridines remains an active area of investigation. These compounds could interfere with viral replication or entry mechanisms.

Cardiovascular Applications: Considering their structural resemblance to purines, pyrazolo[3,4-b]pyridines might influence cardiovascular health. Researchers explore their effects on vascular function, platelet aggregation, and related pathways.

Metabolic Disorders: Pyrazolo[3,4-b]pyridines could impact metabolic pathways, including glucose metabolism and lipid homeostasis. Investigating their effects on metabolic disorders is crucial.

Other Potential Uses: Beyond the mentioned applications, pyrazolo[3,4-b]pyridines may have additional uses, such as modulating enzyme activity, acting as ligands for receptors, or influencing cellular signaling pathways.

properties

IUPAC Name

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-12(2)11-23-18-14(10-13-6-3-4-7-15(13)20-18)17(22-23)21-19(24)16-8-5-9-25-16/h3-10,12H,11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINKRHVIGQEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330401
Record name N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide

CAS RN

845902-48-9
Record name N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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